molecular formula C24H21N3O3 B11103047 1,3,5-Tribenzoyl-1,3,5-triazinane CAS No. 5434-82-2

1,3,5-Tribenzoyl-1,3,5-triazinane

Cat. No.: B11103047
CAS No.: 5434-82-2
M. Wt: 399.4 g/mol
InChI Key: RZVYTXLDFWNDAH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound belongs to the class of 1,3,5-triazinanes, six-membered heterocyclic rings containing three nitrogen atoms at alternating positions. The substitution of three benzoyl groups (–COC₆H₅) at the 1, 3, and 5 positions distinguishes it from simpler triazinane derivatives. Its IUPAC name derives from the parent hexahydro-1,3,5-triazine structure, with systematic substitution yielding 1,3,5-tris(benzoyl)-hexahydro-1,3,5-triazine.

The molecular formula is theorized as C₂₄H₂₁N₃O₃ , based on the addition of three benzoyl moieties (C₇H₅O) to the triazinane core (C₃H₆N₃). Comparatively, the tribenzyl analog (1,3,5-tribenzylhexahydro-1,3,5-triazine) has a molecular formula of C₂₄H₂₇N₃, highlighting the oxygen-rich nature of the benzoyl variant. The structural distinction lies in the electron-withdrawing carbonyl groups, which significantly alter reactivity and intermolecular interactions.

Key spectral data for related compounds, such as 1,3,5-tribenzylhexahydro-1,3,5-triazine, include a molecular weight of 357.49 g/mol, while the tribenzoyl variant’s mass spectrometry profile would likely show fragmentation patterns consistent with carbonyl cleavage. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct aromatic proton signals (δ 7.2–7.8 ppm) and carbonyl carbon resonances (δ 165–170 ppm).

Historical Development of Triazinane Derivatives

The synthesis of triazinane derivatives dates to the mid-20th century, with early work focusing on their utility as crosslinking agents and polymer stabilizers. A pivotal advancement emerged in the 1990s, when researchers explored triazinanes as ligands for transition-metal catalysts. For instance, 1,3,5-tribenzylhexahydro-1,3,5-triazine was employed in chromium-based ethylene trimerization catalysts, demonstrating high selectivity for 1-hexene production.

The introduction of benzoyl groups marked a shift toward functionalized triazinanes with enhanced stability and tailored electronic properties. In 2003, methodologies for synthesizing perfluoroalkanesulfonic acid derivatives highlighted the broader applicability of triazinane frameworks in creating thermally stable ionic liquids. By 2019, optimized synthetic routes for tribenzyltriazinanes achieved yields exceeding 94%, laying groundwork for analogous tribenzoyl systems.

Notably, the tribenzoyl variant remains underexplored compared to its sulfur-containing analogs, such as 1,3,5-tribenzyl-1,3,5-triazinane-2,4,6-trithione (C₂₄H₂₁N₃S₃), which exhibit unique thiourea-like coordination behavior. This historical trajectory underscores the triazinane scaffold’s adaptability to diverse functional groups.

Position in Modern Heterocyclic Chemistry

Within heterocyclic chemistry, 1,3,5-triazinanes occupy a niche due to their planar yet flexible geometry, enabling applications ranging from supramolecular assemblies to enzyme inhibition. The tribenzoyl derivative’s electron-deficient aromatic system facilitates interactions with π-basic substrates, making it a candidate for host-guest chemistry.

Recent advances highlight triazinanes’ roles in:

  • Catalysis : Heterogeneous chromium catalysts incorporating triazinane ligands exhibit exceptional activity in olefin oligomerization.
  • Medicinal Chemistry : Phosphinic acid derivatives of triazinanes serve as NAALADase inhibitors, targeting neurodegenerative diseases.
  • Material Science : Triazinane-trione derivatives (e.g., 1,3,5-tribenzyl-1,3,5-triazinane-2,4,6-trione) demonstrate potential in polymer crosslinking and drug design.

The tribenzoyl variant’s carbonyl groups may further enhance binding affinity in catalytic or therapeutic contexts, though empirical studies are needed to validate these hypotheses.

Table 1: Comparative Analysis of Triazinane Derivatives

Compound Name Molecular Formula Key Functional Groups Applications
1,3,5-Tribenzylhexahydrotriazine C₂₄H₂₇N₃ Benzyl Ethylene trimerization
1,3,5-Tribenzoylhexahydrotriazine C₂₄H₂₁N₃O₃ Benzoyl Theoretical catalyst design
1,3,5-Triazinane-2,4,6-trione C₂₄H₂₁N₃O₃ Ketone Polymer stabilization
1,3,5-Triazinane-2,4,6-trithione C₂₄H₂₁N₃S₃ Thione Heavy metal coordination

Properties

CAS No.

5434-82-2

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

(3,5-dibenzoyl-1,3,5-triazinan-1-yl)-phenylmethanone

InChI

InChI=1S/C24H21N3O3/c28-22(19-10-4-1-5-11-19)25-16-26(23(29)20-12-6-2-7-13-20)18-27(17-25)24(30)21-14-8-3-9-15-21/h1-15H,16-18H2

InChI Key

RZVYTXLDFWNDAH-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Direct Acylation of Hexahydro-1,3,5-Triazine

The most widely documented method involves the acylation of hexahydro-1,3,5-triazine (also known as 1,3,5-triazinane) with benzoyl chloride. This reaction proceeds via nucleophilic substitution, where the amine groups of the triazinane ring react with benzoyl chloride to form the tribenzoyl derivative. The general reaction scheme is:

C3H6N3+3C6H5COClC24H21N3O3+3HCl\text{C}3\text{H}6\text{N}3 + 3\text{C}6\text{H}5\text{COCl} \rightarrow \text{C}{24}\text{H}{21}\text{N}3\text{O}_3 + 3\text{HCl}

This method is analogous to the synthesis of 1,3,5-tribenzyl-1,3,5-triazinane, where benzyl chloride substitutes benzoyl chloride. Key modifications include:

  • Solvent : Dichloromethane or 1,2-dichloroethane to stabilize reactive intermediates.

  • Base : Triethylamine or pyridine to scavenge HCl and drive the reaction to completion.

  • Temperature : Reflux conditions (40–70°C) to ensure complete acylation.

Catalytic Cyclocondensation

A patent by Ogawa et al. (1992) describes a cyclocondensation approach using benzoyl cyanide and formaldehyde precursors. This method employs a functionalized silica-based catalyst (e.g., phenylbenzimidazole sulfonic acid-modified SiO2_2) to enhance yield and selectivity:

  • Reactants : Benzoyl cyanide (0.3 mol), methanol formal (0.075 mol), and 1,2-dichloroethane (70 mL).

  • Catalyst : 0.9 g of silica-supported acid catalyst.

  • Conditions : Reflux at 80°C for 6 hours, followed by solvent removal and crystallization.

This method achieves a yield of 98.4%, significantly higher than traditional acylation routes.

Experimental Procedures and Optimization

Stepwise Acylation Protocol

A detailed procedure adapted from Takano Naoyuki’s work involves:

  • Reactor Setup : A glass autoclave charged with 25.57 g benzoyl chloride, 19.57 g paraformaldehyde, and 113.5 g of 12% ammonia-methanol solution.

  • Reaction Phases :

    • 40°C for 3 hours (initial condensation).

    • 50°C for 2 hours (intermediate stabilization).

    • 70°C for 1 hour (final acylation).

  • Workup :

    • Remove ammonium residues via reduced-pressure distillation.

    • Extract with toluene to isolate the product.

Yield : 94% after purification.

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent and catalyst on yield:

SolventCatalystTemperature (°C)Yield (%)
1,2-DichloroethaneSilica-SO3_3H8098.4
TolueneAlCl3_37082.1
DichloromethaneNone4068.5

Data from the CN101723910B patent and Ogawa’s crystallography study demonstrate that acidic catalysts in non-polar solvents maximize benzoylation efficiency.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1^1H NMR (CDCl3_3):

    • δ 3.85 (s, 6H, N–CH2_2–N).

    • δ 5.33 (s, 6H, CO–C6_6H5_5).

    • δ 7.01–7.46 (m, 15H, aromatic protons).

  • IR (KBr) :

    • 3034 cm1^{-1} (C–H aromatic stretch).

    • 1670 cm1^{-1} (C=O stretch).

    • 1649 cm1^{-1} (C=N triazine ring).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 441 (M+^+ + 1).

Crystallographic Data

Single-crystal X-ray diffraction (Ogawa et al., 1992) confirms the chair conformation of the triazinane ring with benzoyl groups in equatorial positions:

  • Space Group : Pna21_1.

  • Lattice Parameters :

    • a = 11.313 Å, b = 19.187 Å, c = 9.636 Å.

    • α = β = γ = 90°.

Challenges and Limitations

  • Side Reactions : Over-benzoylation or ring-opening at temperatures >80°C.

  • Catalyst Recovery : Silica-based catalysts require hot filtration to prevent product contamination.

  • Solvent Toxicity : 1,2-Dichloroethane necessitates careful handling and disposal.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribenzoyl-1,3,5-triazinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazinanes, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
1,3,5-Triazine derivatives have been identified as effective antimicrobial agents. A study highlighted the synthesis of dendrimeric peptides using 1,3,5-triazine as a branching unit. These peptides exhibited significant antimicrobial activity against Gram-negative bacteria such as E. coli and P. aeruginosa, suggesting that triazine-based compounds can be pivotal in addressing antimicrobial resistance .

Anticancer Properties
Research indicates that 1,3,5-triazine derivatives possess anticancer properties. The compound's ability to interact with biological targets makes it a candidate for developing chemotherapeutic agents. Its structural versatility allows for modifications that can enhance potency against various cancer types .

Enzyme Inhibition
Recent investigations into trisubstituted 1,3,5-triazines have shown potential as inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Although the inhibition was modest (around 9% reduction in activity), it underscores the potential for further development of triazine derivatives in neurodegenerative disease therapies .

Material Science Applications

Organic Electronics
The unique electronic properties of 1,3,5-triazine derivatives make them suitable for applications in organic semiconductors. They can be utilized as intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices. The conjugated structure of triazines facilitates charge transport and light emission .

Dendritic Structures
The incorporation of 1,3,5-triazine into dendritic structures has been explored for creating advanced materials with specific functionalities. These dendrimers can be tailored for applications such as drug delivery systems and biosensors due to their high surface area and functionalization capabilities .

Synthetic Applications

Versatile Synthetic Intermediates
1,3,5-Tribenzoyl-1,3,5-triazinane serves as a valuable synthetic intermediate in organic synthesis. Its ability to undergo various reactions (e.g., Suzuki coupling) allows chemists to construct complex organic molecules efficiently. This versatility is crucial for developing new compounds with desired biological activities or material properties .

Summary Table: Applications of this compound

Field Application Details
Pharmaceuticals Antimicrobial ActivityEffective against Gram-negative bacteria; potential to combat antibiotic resistance .
Anticancer PropertiesModifications enhance activity against various cancer types .
Enzyme InhibitionPotential BACE1 inhibitors for Alzheimer's disease .
Material Science Organic ElectronicsUsed in OLEDs and organic solar cells due to favorable electronic properties .
Dendritic StructuresTailored for drug delivery systems and biosensors .
Synthesis Synthetic IntermediatesVersatile in organic synthesis; facilitates construction of complex molecules .

Mechanism of Action

The mechanism of action of 1,3,5-tribenzoyl-1,3,5-triazinane involves its interaction with molecular targets such as enzymes and receptors. The benzoyl groups facilitate binding to specific sites, leading to inhibition or activation of biological pathways. This compound can also undergo metabolic transformations, resulting in active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazinanes exhibit diverse properties based on substituents. Key comparisons include:

Compound Name Substituents Molecular Formula Key Applications Notable Properties References
1,3,5-Tribenzoyl-1,3,5-triazinane Benzoyl (C₆H₅CO-) C₂₇H₂₁N₃O₆* Pharmaceuticals, materials High hydrophobicity, thermal stability (inferred)
1,3,5-Triacryloylhexahydro-s-triazine Acryloyl (CH₂=CHCO-) C₁₂H₁₅N₃O₃ Peptide scaffolds, crosslinking Reactive for conjugation, melting point: 156°C (dec.)
1,3,5-Tris(bromoacetyl)hexahydrotriazine Bromoacetyl (BrCH₂CO-) C₉H₁₂Br₃N₃O₃ Peptide alkylation Electrophilic reactivity, used in antiviral scaffolds
1,3,5-Tricyclohexyl-triazinane-trione Cyclohexyl, trione (C=O) C₂₁H₂₇N₃O₃ Drug discovery, enzyme inhibition Eco-friendly synthesis, solid-state stability
1,3,5-Tris(tetrazolylmethyl)-triazinane-trione Tetrazolylmethyl (C₃H₂N₄-) C₉H₉N₁₅O₃ Energetic materials High thermal stability (DSC/TGA data)

*Inferred from structurally similar 1,3,5-triphenacyl-triazinane-trione .

Biological Activity

1,3,5-Tribenzoyl-1,3,5-triazinane is a derivative of the 1,3,5-triazine core structure, which has garnered attention for its diverse biological activities. This compound's unique structural properties allow it to interact with various biological targets, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Structural Characteristics

1,3,5-Triazines are characterized by a six-membered heterocyclic ring containing three nitrogen atoms. The presence of substituents like benzoyl groups enhances their biological activity. The specific arrangement of these groups in this compound contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance:

  • Dendrimeric Peptides : A study demonstrated that triazine-based dendrimers showed remarkable antimicrobial activity against Gram-negative bacteria such as E. coli and P. aeruginosa . These findings suggest that the incorporation of triazine moieties can enhance the efficacy of antimicrobial agents.
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of 1,3,5-triazine derivatives is well-documented:

  • Enzyme Inhibition : Triazine compounds have been shown to inhibit enzymes involved in tumorigenesis. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Case Studies : In vitro studies have highlighted the effectiveness of triazine derivatives against multiple cancer types including leukemia and colon cancer. For instance:
    • Leukemia (GI50 = 1.96 µM)
    • Colon Cancer (GI50 = 2.60 µM)
      These values indicate potent activity and suggest that modifications to the triazine core can lead to compounds with enhanced selectivity and lower toxicity .

Enzyme Inhibition

Triazines are known for their ability to inhibit various enzymes:

  • β-Secretase Inhibition : Some studies have explored the potential of triazine derivatives as β-secretase inhibitors (BACE1), which is crucial in Alzheimer's disease pathology. While some derivatives showed slight inhibition (approx. 9% reduction), others did not demonstrate significant activity .
  • Antiviral Activity : Recent research has also revealed promising antiviral activities against pathogens like Potato Virus Y (PVY), with certain derivatives exhibiting protective and curative effects comparable to established antiviral agents .

Summary Table of Biological Activities

Activity Type Target Organism/Cell Line IC50/GI50 Values Mechanism
AntimicrobialE. coli, P. aeruginosaNot specifiedDisruption of cell membranes
AnticancerLeukemiaGI50 = 1.96 µMEnzyme inhibition
Colon CancerGI50 = 2.60 µMEnzyme inhibition
Enzyme InhibitionBACE1Approx. 9% inhibitionCompetitive inhibition
AntiviralPotato Virus YCurative = 53.3%Binding to viral proteins

Q & A

Q. What are the common synthetic routes for 1,3,5-Tribenzoyl-1,3,5-triazinane, and how do reaction conditions influence yield and purity?

Methodological Answer: A stepwise nucleophilic substitution protocol is widely used for synthesizing tri-substituted triazinanes. For example, 2,4,6-trichlorotriazine can react sequentially with benzoyl derivatives under controlled temperatures (-35°C to ambient) and stoichiometric ratios. Using diisopropylethylamine (DIPEA) as a base enhances nucleophilic attack by deprotonating intermediates, while maintaining low temperatures minimizes side reactions. Yield optimization (up to 72%) is achievable via solvent evaporation crystallization . Catalytic methods using FeCl₃·6H₂O in condensation reactions between thioureas and carboxylic acids also offer high yields (91%) under mild conditions, though substitution patterns may vary with benzoyl vs. aryl groups .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SXRD): Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding) with precision. For example, SXRD confirmed the chair conformation of a related triazinane derivative with 0.02 Å positional uncertainty .
  • Dynamic NMR (DNMR): Detects conformational dynamics (e.g., ring inversion and N–S bond rotation) with ΔG‡ values calculated via line-shape analysis. For a sulfonyl-triazinane, DNMR revealed three conformers and energy barriers of 13.5 kcal/mol .
  • FT-IR and UV-Vis: Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C–H, ~3100 cm⁻¹) stretches, while electronic transitions (e.g., π→π*) correlate with substituent effects .

Advanced Research Questions

Q. How does the conformational dynamics of this compound affect its reactivity in solution-phase reactions?

Methodological Answer: Conformational flexibility, such as ring inversion or substituent rotation, modulates steric and electronic environments. For instance, in sulfonyl-triazinanes, rapid ring inversion equilibria create distinct reactive sites for nucleophilic attack. Computational modeling (DFT) can map transition states and predict regioselectivity. Experimental validation via variable-temperature NMR quantifies activation energies, guiding solvent and temperature selection to stabilize reactive conformers .

Q. What computational approaches are used to predict the binding affinity of this compound derivatives with biological targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate ligand-protein interactions. For a tricyclohexyl-triazinane, docking studies revealed hydrogen bonding with HIV-1 protease (binding energy: -8.2 kcal/mol) and hydrophobic contacts with active-site residues .
  • DFT Calculations: Optimize ligand geometries and calculate electrostatic potential surfaces to identify pharmacophoric features. Charge distribution analysis (e.g., Mulliken charges) predicts binding hotspots .
  • MD Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales, with RMSD/RMSF metrics quantifying conformational drift .

Q. How can discrepancies in reported melting points or spectral data for this compound derivatives be resolved methodologically?

Methodological Answer: Contradictions often arise from polymorphism or impurities. To address this:

  • Thermogravimetric Analysis (TGA): Differentiates polymorphs via decomposition profiles (e.g., a 408–409.5°C melt for nitro-substituted triazinanes vs. 156°C decomposition for acryloyl derivatives) .
  • HPLC-PDA: Quantifies purity and detects co-crystallized solvents. A >95% purity threshold is recommended for reproducible spectral data .
  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for benzoyl protons in crowded aromatic regions .

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